Hepcidin-1
説明
特性
生物活性 |
Antimicrobial |
|---|---|
配列 |
QIHLSLCGLCCNCCHNIGCGFCCKF |
製品の起源 |
United States |
科学的研究の応用
Role in Iron Regulation
Hepcidin-1 is recognized as the central regulator of iron homeostasis. It controls the absorption of iron from the diet and the release of iron from macrophages and liver stores. The regulation of hepcidin is influenced by several factors, including iron levels, inflammation, and erythropoiesis.
Case Study: Iron Overload Disorders
In a study involving mice with targeted disruption of the hepcidin-1 gene, researchers observed severe iron overload, mimicking conditions like hereditary hemochromatosis. These findings highlight hepcidin's role as a negative regulator of iron absorption and its potential as a therapeutic target for managing iron overload disorders .
Diagnostic Biomarker
Hepcidin-1 levels can serve as a biomarker for diagnosing anemia and other iron-related disorders. Elevated hepcidin levels are often associated with anemia of chronic disease (ACD) and inflammation.
Data Table: Hepcidin Levels in Various Conditions
| Condition | Hepcidin Level (ng/mL) | Reference |
|---|---|---|
| Anemia of Chronic Disease | High | |
| Iron Deficiency Anemia | Low | |
| Hemochromatosis | Very Low |
Treatment of Anemia
Manipulation of hepcidin levels is being explored as a strategy to treat anemia, particularly in conditions like thalassemia and ACD. Studies have shown that reducing hepcidin levels can improve erythropoiesis in thalassemia patients .
Cancer Treatment
Research indicates that hepcidin may play a role in cancer biology by influencing tumor growth through its effects on iron metabolism. Elevated hepcidin levels have been linked to poor prognosis in certain cancers due to their association with anemia and altered iron metabolism .
Hepcidin-1 in Bone Health
Recent studies have indicated that hepcidin-1 might also influence bone health by regulating osteoclastogenesis and bone density. In transgenic mouse models, increased hepcidin expression was associated with trabecular bone loss, suggesting potential implications for osteoporosis treatment .
化学反応の分析
Hepcidin-1 and Ferroportin Interaction
Hepcidin regulates iron homeostasis by binding to ferroportin (FPN), an iron exporter, which leads to FPN internalization and degradation, thus impairing iron release . Preventing the hepcidin-ferroportin interaction has been a focus of research .
GDP Binding with Hepcidin
In silico studies suggest that GDP (ZINC08215481) may be a suitable candidate as a hepcidin-binding molecule .
Molecular Docking Analysis:
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GDP was identified as the top-scoring molecule (glide emodel score: -81.42 and glide docking score: -6.32) .
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Molecular dynamics simulations (20 ns) showed that the hepcidin-GDP complex was stabilized .
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The Root Mean Square Deviation (RMSD) of hepcidin stabilized after 5 ns of simulation, while the RMSD fluctuation for GDP was about 0.5 Å throughout the simulation .
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GDP showed approximately six stable hydrogen bonds with hepcidin, involving residues Cys11, Arg16, Ser17, and Lys18 .
Spectroscopic Analysis:
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Hepcidin has a λ max at 243 nm, while GDP has a λ max at 260 nm .
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The GDP + hepcidin solution has a λ max at 250 nm, indicating complexation .
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The dissociation constant (K d) for the hepcidin-GDP complex was calculated to be 5.88 μM, suggesting favorable complexation .
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The melting temperature (T m) of hepcidin increased from 24 °C to 31 °C in the presence of equimolar GDP, indicating that GDP binds to the native form of hepcidin .
Impact of Pentosan Polysulfate (PPS) on Hepcidin-1 Activity
PPS inhibits hepcidin-induced FPN1 internalization and degradation .
Hepcidin-1 and Osteoclastogenesis
Hepcidin 1 exhibits a dose-dependent stimulatory effect on M-CSF and RANKL-induced osteoclastogenesis up to a concentration of 800 nmol/L .
Detection and Analysis of Hepcidin-1
Mass spectrometry is used to assess hepcidin-1 (Hep-1) and its paralogue hepcidin-2 (Hep-2) at the peptide level .
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A time-of-flight (TOF) MS-based methodology is exploited to routinely determine Hep-1 and -2 levels in mouse serum and urine .
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MALDI-FTICR MS in combination with a bioinformatics approach was employed for measurement .
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Serum Hep-1 levels correlated with liver hepcidin-1 gene expression, while acute liver damage by paracetamol depleted Hep-1 from serum .
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Serum Hep-1 appeared to be an indicator of splenic iron accumulation .
Regulation of Hepcidin Transcription by Cytokines
Hepcidin transcription is stimulated in murine hepatocytes by IL-1α, IL-1β, and IL-6 .
類似化合物との比較
Structural and Functional Divergence
- Amino Acid Identity: Hep-1 and Hep-2 share 68% sequence identity but differ in key residues. Hep-2 lacks the iron-regulatory N-terminal region present in Hep-1 and human hepcidin-25 .
- Expression Patterns : Both peptides are liver-derived, but Hep-1 is the dominant isoform in serum, while Hep-2 is more abundant in urine .
- Biological Roles: Hep-1: Regulates iron homeostasis; overexpression delays liver regeneration by suppressing hepatocyte proliferation .
- Regulation : Hep-1 mRNA increases with iron overload and inflammation (e.g., LPS challenge), whereas Hep-2 expression is less responsive to these stimuli .
Table 1: Hep-1 vs. Hep-2 in Mice
Comparison with Human Hepcidin-25
Structural and Functional Overlaps
- Sequence Homology : Mouse Hep-1 is structurally closer to human hepcidin-25 than to Hep-2, with conserved cysteine residues and iron-regulatory motifs .
- Functional Similarities : Both regulate iron export via FPN1 degradation. Human hepcidin-25 is elevated in inflammatory conditions (e.g., anemia of chronic disease) .
Key Differences :
- Isoforms : Humans have a single hepcidin gene (HAMP), whereas mice have two (Hamp1 and Hamp2) .
- Clinical Relevance: Human hepcidin-25 is a diagnostic marker for iron disorders, while mouse Hep-1 is primarily used in preclinical models .
Comparison with Fish Hepcidins
Fish possess multiple hepcidin isoforms, often categorized into two groups:
- Hep-1 (Iron-Regulatory) : Contains a metal-binding ATCUN motif (e.g., in largemouth bass) and is liver-expressed, analogous to mammalian Hep-1 .
- Hep-2 (Antimicrobial) : Lacks the ATCUN motif and is implicated in pathogen defense, similar to mouse Hep-2 .
Evolutionary Insight : The duplication of hepcidin genes in fish and mice suggests divergent evolution, with Hep-1 specializing in iron regulation and Hep-2 in immunity .
Interaction with Related Proteins
Ferroportin (FPN1)
Metalloproteases (MMPs) and TRAP
- Hep-1 upregulates MMP-9, TRAP, and cathepsin K mRNA, enhancing osteoclast differentiation and bone resorption .
Detection Methods and Specificity
Competitive ELISA (C-ELISA)
Mass Spectrometry
Table 2: Detection Methods for Hepcidins
| Method | Hep-1 Specificity | Hep-2 Detection | Human Hepcidin-25 Detection |
|---|---|---|---|
| C-ELISA | Yes | No | No |
| Mass Spectrometry | Yes (with enrichment) | Limited | Yes (species-specific) |
Functional Differences in Experimental Models
Liver Regeneration
準備方法
Chemical Synthesis of Hepcidin-1
Solid-Phase Peptide Synthesis (SPPS) is the principal chemical method used for preparing Hepcidin-1, allowing precise control over amino acid sequence and post-synthetic modifications.
Resin and Initial Loading:
Hepcidin-1 synthesis typically begins on a Rink amide AM resin (substitution ~0.32–0.40 mmol/g), which is swollen in dichloromethane (DCM) and dimethylformamide (DMF) mixtures to facilitate amino acid coupling. The first amino acid, often Fmoc-L-Thr(tBu)-OH, is anchored to the resin using DIPEA as a base, ensuring stable attachment for subsequent elongation.Fmoc-Based Coupling Cycle:
The peptide chain is elongated by iterative cycles of Fmoc deprotection (using 20% piperidine in DMF) followed by coupling of protected amino acids using activating agents such as HATU and DIPEA in DMF. Double coupling steps (two successive coupling reactions) are employed to improve yield and reduce deletion sequences, especially for critical residues like lysine and cysteine derivatives.Disulfide Bridge Formation:
Hepcidin-1 contains four disulfide bridges critical for its bioactivity. After peptide assembly and cleavage from the resin, oxidative folding is performed, often in dimethyl sulfoxide (DMSO) or specific folding buffers, to correctly form these disulfide bonds. This step is essential for mimicking the native conformation of the peptide.Cleavage and Purification:
The peptide is cleaved from the resin using a cocktail reagent (e.g., trifluoroacetic acid (TFA)/phenol/water/thioanisole/ethanedithiol (EDT)) for 2–3 hours. The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried. Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of water and acetonitrile containing 0.1% TFA. The purified peptide is then analyzed by mass spectrometry to confirm molecular weight and purity.
Table 1: Summary of Chemical Synthesis Steps for Hepcidin-1
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin swelling | DCM/DMF mixture | Prepare resin for coupling |
| First amino acid coupling | Fmoc-L-Thr(tBu)-OH, DIPEA, DCM | Anchor first amino acid |
| Fmoc deprotection | 20% piperidine in DMF | Remove Fmoc protecting group |
| Amino acid coupling | Fmoc-AA-OH, HATU, DIPEA, DMF | Elongate peptide chain |
| Double coupling | Repeat amino acid coupling | Increase coupling efficiency |
| Peptide cleavage | TFA/phenol/water/thioanisole/EDT cocktail | Release peptide from resin |
| Precipitation | Cold diethyl ether | Isolate crude peptide |
| Oxidative folding | DMSO or folding buffer | Form disulfide bridges |
| Purification | RP-HPLC with water/acetonitrile + 0.1% TFA | Obtain pure peptide |
| Characterization | Mass spectrometry (ESI-MS, MALDI-TOF) | Confirm identity and purity |
Recombinant Expression and Purification
Recombinant production of Hepcidin-1 or related proteins involved in its regulation (e.g., soluble hemojuvelin) is another preparation approach, particularly for functional studies.
Gene Cloning and Expression:
Mouse hepcidin-1 cDNA or related constructs can be cloned into lentiviral vectors for stable expression in mammalian cell lines such as HEK293. Transduced cells secrete the soluble protein into conditioned media.Culture Conditions:
Cells are maintained in culture media such as Dulbecco Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics under controlled conditions to optimize protein expression.Protein Purification:
Secreted hepcidin or related proteins are purified from conditioned media using chromatographic techniques. Cation exchange chromatography (e.g., CM Prep columns) followed by reverse-phase HPLC on C4 columns is employed to achieve high purity.Verification:
Purified proteins are verified by SDS-PAGE and mass spectrometry to confirm molecular weight and purity. Functional assays such as qRT-PCR for hepcidin mRNA or bioassays for iron regulation are used to confirm activity.
Biological Sample Preparation for Hepcidin-1 Analysis
For experimental studies involving endogenous Hepcidin-1, sample preparation protocols are crucial.
Cell Culture and Treatment:
Cells such as P19 or primary hepatocytes are cultured under specific conditions with iron supplementation or hepcidin treatment to modulate endogenous hepcidin levels.Protein Extraction:
Cells are washed with phosphate-buffered saline and lysed using buffers like radioimmunoprecipitation assay buffer (RIPA) containing protease inhibitors. Sonication is used to ensure thorough lysis.Protein Quantification and Analysis:
Total protein is quantified by bicinchoninic acid (BCA) assay. Samples are prepared for SDS-PAGE by reduction with dithiothreitol (DTT) and heating, followed by electrophoresis and Western blotting to detect hepcidin.Mass Spectrometry-Based Detection:
Hepcidin peptides are enriched from serum or urine using immobilized metal affinity chromatography (IMAC) with copper ions, then analyzed by time-of-flight (TOF) mass spectrometry. Reduction of disulfide bridges results in characteristic mass shifts confirming peptide identity.
Research Findings on Preparation and Characterization
Mass Spectrometry Confirmation:
Hepcidin-1 shows a monoisotopic mass of approximately 2753 Da, with a diagnostic mass shift of 8 Da upon reduction of its four disulfide bonds. This confirms the presence and correct folding of the peptide.Peptide Purity and Oxidation Issues:
Oxidation of methionine residues during Fmoc-based SPPS can complicate purification, necessitating careful control of synthesis and purification conditions to maintain peptide integrity.Biological Activity Correlation: Serum levels of Hepcidin-1 correlate well with liver hepcidin-1 mRNA expression and iron regulation status in mouse models, validating the biological relevance of the prepared peptide.
Q & A
Q. What validated methodologies are recommended for quantifying Hepcidin-1 in murine models, and how do their detection limits compare?
- Answer: Competitive enzyme-linked immunosorbent assays (C-ELISA) are widely validated for measuring Hepcidin-1 in murine serum and urine, with a biologically relevant detection limit of 5–10 ng/mL and high precision (intra-assay CV < 10%) . Mass spectrometry (MS) is also used to correlate hepatic mRNA expression with serum peptide levels, particularly in genetic models (e.g., Hfe/Tfr2 mutants) .
- Table 1: Comparison of Hepcidin-1 Detection Methods
| Method | Sample Type | Detection Limit | Precision (CV) | Key Applications |
|---|---|---|---|---|
| C-ELISA | Serum/Urine | 5–10 ng/mL | <10% | Iron overload, inflammation models |
| MS | Liver tissue | 1–5 ng/mg protein | 15–20% | Genetic correlation studies |
Q. How do genetic mutations (e.g., Hfe, Tfr2) affect Hepcidin-1 expression in iron homeostasis studies?
- Answer: In wild-type mice, serum Hepcidin-1 levels correlate positively with hepatic mRNA expression. However, Hfe and Tfr2 mutants show disrupted regulation, with minimal Hepcidin-1 expression even under iron overload. This highlights the need for strain-specific controls when interpreting iron-related phenotypes .
Advanced Research Questions
Q. How can researchers resolve discrepancies between serum Hepcidin-1 levels and hepatic mRNA expression in experimental models?
- Answer: Discrepancies may arise from post-transcriptional regulation, assay sensitivity, or genetic modifiers. For example:
- Assay Validation: Use orthogonal methods (e.g., C-ELISA + qPCR) to confirm Hepcidin-1 protein and mRNA levels .
- Genetic Controls: Include β2-microglobulin knockout mice or iron-dextran-treated models to isolate inflammation vs. iron-specific effects .
- Statistical Adjustments: Apply linear regression to account for covariates like transferrin saturation or non-hepatic iron content .
Q. What experimental designs are optimal for studying Hepcidin-1's role in non-iron pathways, such as osteoclast differentiation?
- Answer: To investigate non-canonical roles (e.g., osteoclast activation via TRAP-5b/MMP-9):
- In Vitro Models: Use bone marrow-derived macrophages treated with recombinant Hepcidin-1 (≥98% purity) and measure FPN1 degradation via western blot .
- In Vivo Validation: Combine Hepcidin-1 knockout mice with osteoclast-specific markers (e.g., TRAP staining) under iron-deficient diets to decouple iron-related effects .
Q. How should researchers address variability in Hepcidin-1 expression across genetic backgrounds in preclinical studies?
- Answer:
- Strain Selection: Prioritize models with well-characterized iron phenotypes (e.g., β-thalassemia or Hfe⁻/⁻ mice) .
- Phenotypic Stratification: Group animals by hepatic iron concentration (HIC) and transferrin saturation (TSAT) to reduce noise .
- Table 2: Hepcidin-1 Expression in Common Genetic Models
| Model | Hepcidin-1 mRNA | Serum Hepcidin-1 | Key Phenotype |
|---|---|---|---|
| Wild-type (C57BL/6) | High | High | Normal iron regulation |
| Hfe⁻/⁻ | Low | Low | Iron overload |
| Tfr2⁻/⁻ | Moderate | Variable | Dysregulated erythropoiesis |
| β2-microglobulin⁻/⁻ | High | High | Inflammation-driven excess |
Methodological Best Practices
Q. What are the reporting standards for Hepcidin-1 studies to ensure reproducibility?
- Answer:
- Assay Details: Specify antibody clones (e.g., anti-Hepcidin-1 monoclonal), dilution factors, and validation data (e.g., spike-and-recovery tests) .
- Data Normalization: Report Hepcidin-1 levels relative to housekeeping genes (e.g., GAPDH) for mRNA and total protein for assays .
- Ethical Compliance: For human cell studies, adhere to Helsinki Declaration standards for informed consent and IRB approval .
Q. How can conflicting data on Hepcidin-1's nuclear localization be reconciled in mechanistic studies?
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